2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(dimethylamino)phenyl]acetamide
Description
This compound features a dihydropyridinone core substituted with an azepane sulfonyl group at the 5-position and an acetamide linker connecting to a 4-(dimethylamino)phenyl moiety.
Properties
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-[4-(dimethylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-23(2)18-9-7-17(8-10-18)22-20(26)16-24-15-19(11-12-21(24)27)30(28,29)25-13-5-3-4-6-14-25/h7-12,15H,3-6,13-14,16H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHBHHPVKLHKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(dimethylamino)phenyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the sulfonyl group. The pyridinone moiety is then synthesized and coupled with the azepane-sulfonyl intermediate. Finally, the dimethylamino phenyl group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(dimethylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1. Antimicrobial Properties
Research indicates that dihydropyridine derivatives exhibit notable antimicrobial activity. For instance, similar compounds have shown minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli. Given its structural similarities, it is hypothesized that this compound may possess comparable antimicrobial efficacy.
2. Anticancer Potential
The National Cancer Institute has evaluated various pyridine derivatives for their anticancer properties. Compounds structurally related to this target molecule have demonstrated significant activity against several cancer cell lines. The proposed mechanisms include:
- Modulation of apoptotic pathways
- Inhibition of cell proliferation
These findings suggest a potential role for this compound in cancer therapy.
Case Study 1: Anticancer Activity
A study conducted on a series of dihydropyridine derivatives revealed that certain modifications to the azepane sulfonamide structure significantly enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated the effectiveness of related compounds against multi-drug resistant strains of bacteria. The compound's ability to penetrate bacterial membranes was highlighted as a key factor in its antimicrobial activity.
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Effective against various pathogens; potential for treating infections. |
| Anticancer Therapy | Demonstrated cytotoxicity against cancer cell lines; mechanisms involve apoptosis modulation. |
| Material Science | Potential use in developing new materials due to its unique chemical properties. |
Mechanism of Action
The mechanism of action of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lacks direct analogs of the target compound. However, structural motifs from other compounds in the Pharmacopeial Forum (PF 43(1), 2017) can be analyzed for comparative insights:
Acetamide Linkage Similarities
- Target Compound: The acetamide bridge (-NH-CO-) connects the dihydropyridinone core to the 4-(dimethylamino)phenyl group.
- Compounds: Compounds m, n, and o feature phenoxyacetamide linkages (e.g., m: 2-(2,6-dimethylphenoxy)acetamido). These analogs prioritize bulkier aromatic substituents over the azepane sulfonyl group .
Sulfonyl vs. Phenoxy/Amino Substituents
- Target Compound: The azepane sulfonyl group (azepane-SO₂-) may enhance solubility and hydrogen bonding compared to the phenoxy or amino groups in and compounds.
- Compounds: For example, compound n includes a carboxy-substituted thiazolidine ring, favoring ionic interactions over the sulfonyl group’s polar but non-ionic character .
Aromatic vs. Aliphatic Moieties
- Target Compound: The 4-(dimethylamino)phenyl group provides a planar, electron-rich aromatic system.
Structural and Functional Data Table
Research Findings and Limitations
- Pharmacological Data Gap: No activity or toxicity data for the target compound are available in the provided evidence.
- Evidence-Based Insights : The acetamide linkage in the target compound aligns with peptide-like bonding in , but its azepane sulfonyl group is unique among the cited analogs.
- Functional Implications: The dimethylamino group may enhance blood-brain barrier penetration relative to the carboxylic acid groups in compounds .
Biological Activity
The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(dimethylamino)phenyl]acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features contribute to its biological activity, making it a subject of interest for researchers exploring novel therapeutic agents.
Preliminary studies suggest that this compound may act as an enzyme inhibitor or modulator of receptor activity. The mechanism likely involves binding to active sites on enzymes or receptors, influencing various biochemical pathways and cellular processes. Interaction studies have shown that the compound can affect specific molecular targets, which may lead to therapeutic effects in various conditions.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anticonvulsant Activity : Analogous compounds have been evaluated for their ability to prevent seizures in animal models. For example, derivatives tested in maximal electroshock (MES) and pentylenetetrazole (PTZ) models showed varying degrees of anticonvulsant efficacy .
- Anticancer Properties : The compound's potential as an anticancer agent has been explored through screening against multicellular spheroids, indicating possible cytotoxic effects against cancer cells .
Case Studies and Research Findings
Several studies highlight the biological activity of related compounds:
- Anticonvulsant Screening :
- Anticancer Activity :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Model Used | Efficacy Observed |
|---|---|---|---|
| Compound A | Anticonvulsant | MES Test | Effective at 100 mg/kg |
| Compound B | Anticancer | Multicellular Spheroids | Moderate cytotoxicity observed |
| Compound C | Enzyme Inhibition | In vitro assays | Strong inhibition of target enzyme |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
